2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-1H-purin-6-one;hydrate
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Overview
Description
Guanosine-13C,15N2 Hydrate is a labeled nucleoside derivative of guanosine, where the carbon-13 and nitrogen-15 isotopes are incorporated into the molecule. This compound is primarily used in scientific research as a stable isotope-labeled standard, which aids in the study of nucleic acids and their metabolic pathways . The molecular formula of Guanosine-13C,15N2 Hydrate is C9H13N5O5, and it has a molecular weight of 286.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine-13C,15N2 Hydrate involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanosine molecule. This is typically achieved through multi-step organic synthesis, starting from labeled precursors. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule .
Industrial Production Methods: Industrial production of Guanosine-13C,15N2 Hydrate is carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale synthesis using labeled precursors, followed by purification steps such as crystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Guanosine-13C,15N2 Hydrate undergoes various chemical reactions, including:
Oxidation: Conversion to guanine derivatives.
Reduction: Formation of dihydroguanosine.
Substitution: Nucleophilic substitution reactions at the ribose moiety
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as ammonia or amines in the presence of a base
Major Products:
Oxidation: Guanine derivatives.
Reduction: Dihydroguanosine.
Substitution: Various substituted guanosine derivatives
Scientific Research Applications
Guanosine-13C,15N2 Hydrate is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a standard in mass spectrometry for the quantification of nucleosides.
Biology: Studying nucleic acid metabolism and dynamics.
Medicine: Research on antiviral and anticancer properties of nucleoside analogs.
Industry: Quality control in the production of pharmaceuticals and nucleic acid-based products .
Mechanism of Action
The mechanism of action of Guanosine-13C,15N2 Hydrate involves its incorporation into nucleic acids, where it can be used to trace metabolic pathways. It interacts with various enzymes involved in nucleic acid synthesis and degradation. Additionally, it may modulate adenosine receptors and influence purinergic signaling pathways, contributing to its neuroprotective and antiproliferative effects .
Comparison with Similar Compounds
- Guanosine-1’-13C Hydrate
- 2’-Deoxyguanosine-13C,15N2
- 8-Hydroxy Guanosine-13C,15N2
Comparison: Guanosine-13C,15N2 Hydrate is unique due to its specific isotopic labeling, which allows for precise tracking in metabolic studies. Compared to other labeled guanosine derivatives, it offers distinct advantages in terms of stability and incorporation efficiency .
Properties
Molecular Formula |
C10H15N5O6 |
---|---|
Molecular Weight |
304.24 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-1H-purin-6-one;hydrate |
InChI |
InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1/i1+1,12+1,15+1; |
InChI Key |
YCHNAJLCEKPFHB-CLOYUDRISA-N |
Isomeric SMILES |
C1=[15N]C2=C([15N]1[C@H]3[C@@H]([C@@H]([C@H](O3)[13CH2]O)O)O)N=C(NC2=O)N.O |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O |
Origin of Product |
United States |
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